2-(4-methylphenyl)-N-propylacetamide
Overview
Description
2-(4-methylphenyl)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom of the acetamide moiety
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-propylacetamide typically involves the reaction of 4-methylphenylamine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of propionyl chloride to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylpropylamine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-propylacetamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammation and pain pathways.
Comparison with Similar Compounds
2-(4-methylphenyl)-N-propylacetamide can be compared with other similar compounds such as:
2-(4-methylphenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a propyl group.
2-(4-methylphenyl)-N-methylacetamide: Contains a methyl group instead of a propyl group.
2-(4-methylphenyl)-N-butylacetamide: Contains a butyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group can influence its solubility, binding affinity, and overall pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-propylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-8-13-12(14)9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVUAOBAOZVNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.